N-(4-chlorobutanoyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]thiourea
Description
N-(4-chlorobutanoyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]thiourea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a morpholine ring, a phenyl group, and a butanamide backbone, making it a versatile molecule for chemical modifications and functional studies.
Properties
Molecular Formula |
C16H22ClN3O2S |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
4-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C16H22ClN3O2S/c17-7-1-2-15(21)19-16(23)18-14-5-3-13(4-6-14)12-20-8-10-22-11-9-20/h3-6H,1-2,7-12H2,(H2,18,19,21,23) |
InChI Key |
HXCOAWZTLDYQBZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)CCCCl |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobutanoyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]thiourea typically involves multiple steps:
-
Formation of the Intermediate: : The initial step involves the reaction of 4-chlorobutanoyl chloride with 4-(morpholin-4-ylmethyl)aniline to form an intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Thioamide Formation: : The intermediate is then reacted with thiourea to introduce the carbamothioyl group. This step is typically performed under reflux conditions in a suitable solvent like ethanol or methanol.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: This method involves producing the compound in discrete batches, allowing for precise control over reaction conditions and product quality.
Continuous Flow Synthesis: This method offers advantages in terms of scalability and efficiency, where reactants are continuously fed into a reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the butanamide backbone, potentially converting it to an alcohol.
-
Substitution: : The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorobutanoyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]thiourea is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its structural features. It may serve as a probe to investigate the activity of specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobutanoyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide
- 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide
- 4-chloro-2-(morpholin-4-ylimino)methylphenol
Uniqueness
Compared to similar compounds, N-(4-chlorobutanoyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]thiourea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its morpholine ring and carbamothioyl group provide distinct interaction capabilities with molecular targets, making it a valuable compound for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
